molecular formula C7H11N5O B7568248 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide

3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide

Cat. No. B7568248
M. Wt: 181.20 g/mol
InChI Key: VFIWZQJZKSXUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide, also known as CTZ, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a triazole derivative that has shown promise as an anti-tumor and anti-inflammatory agent. The purpose of

Mechanism of Action

The mechanism of action of 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide is not fully understood. However, it has been proposed that 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide may inhibit the activity of enzymes involved in DNA synthesis and repair, thereby leading to cell death. 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide may also modulate the activity of signaling pathways involved in inflammation.
Biochemical and Physiological Effects:
3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been found to have anti-tumor and anti-inflammatory effects, as well as potential applications in the treatment of other diseases such as diabetes and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide is its low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation is the lack of understanding of its mechanism of action, which hinders the development of more targeted therapies.

Future Directions

There are several future directions for research on 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide. One area of focus could be the development of more targeted therapies based on a better understanding of its mechanism of action. Additionally, further studies could investigate the potential applications of 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide in the treatment of other diseases beyond cancer and inflammation. Finally, research could focus on optimizing the synthesis method to improve the yield and purity of 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide.

Synthesis Methods

3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide can be synthesized by reacting 3-amino-1,2,4-triazole with cyclopropylcarbonyl chloride and then treating the resulting product with 5-carboxamido-1H-tetrazole. This method has been optimized to improve the yield and purity of 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide.

Scientific Research Applications

3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer and inflammation. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

properties

IUPAC Name

3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O/c8-7-10-5(11-12-7)6(13)9-3-4-1-2-4/h4H,1-3H2,(H,9,13)(H3,8,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIWZQJZKSXUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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